N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
“N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound . It is also known by other synonyms such as “N-{2-[(phenylcarbamoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzamide” and "Benzamide, N-[2-[[(phenylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)-CAS" .
Scientific Research Applications
Antiarrhythmic Activities
N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide and related compounds have been explored for their potential in antiarrhythmic applications. Research has shown that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, a category to which this chemical belongs, demonstrate significant antiarrhythmic activity in animal models. These compounds vary in their heterocyclic ring structure, with their activity influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. One such compound, flecainide acetate, was extensively studied and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).
Catalytic Applications in Organic Synthesis
This chemical and its derivatives have found applications in catalytic reactions within organic synthesis. Specifically, titanium complexes involving similar structures have been used as catalysts for intramolecular hydroamination reactions. These reactions are crucial for the synthesis of various organic compounds, with the chemical's structure contributing significantly to the catalytic efficiency and selectivity (Janssen et al., 2010).
Development of Organo-Soluble Polyamides
Research into the development of new, organo-soluble polyamides has also utilized this compound. These polyamides, synthesized from semifluorinated aromatic diamines (similar in structure to this compound), have shown promising solubility in organic solvents and high thermal stability. This makes them suitable for various industrial applications, including the production of flexible, high-strength materials (Bera et al., 2012).
Synthesis of Photosensitive Poly(benzoxazole)
The compound has also been involved in the synthesis of photosensitive poly(benzoxazole) materials. These materials are valuable in the development of photoresists for lithographic processes in the semiconductor industry. The chemical's structure plays a vital role in the formation of the benzoxazole unit, critical for the photosensitive properties of these materials (Ebara et al., 2003).
Development of Chiral Pharmaceutical Ingredients
This compound is also instrumental in the development of chiral pharmaceutical ingredients. Its derivatives have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is important for the production of various chiral compounds, including amino acids and secondary amines, which are key components in several pharmaceuticals (Imamoto et al., 2012).
Properties
IUPAC Name |
N-[2-(phenylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O4/c21-19(22,23)11-32-14-6-7-16(33-12-20(24,25)26)15(10-14)17(30)27-8-9-28-18(31)29-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,27,30)(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQVSRUPKPOIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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